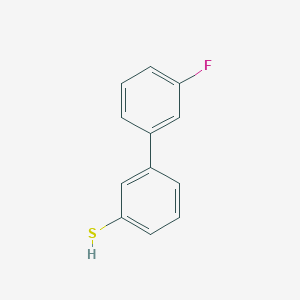

3-(3-Fluorophenyl)thiophenol

描述

3-(3-Fluorophenyl)thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (benzenethiol) backbone substituted with a fluorine atom at the meta position of the phenyl ring. The 3-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing lipophilicity and metabolic stability, while the thiophenol group contributes to redox activity and metal coordination. Applications range from kinase inhibitors () to antifungal agents (), underscoring its versatility in drug discovery .

属性

IUPAC Name |

3-(3-fluorophenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FS/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZFHSPKQIITEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302389 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845822-99-3 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845822-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)thiophenol typically involves the coupling of a fluorinated phenyl derivative with a thiol group. One common method is the copper(I)-catalyzed coupling reaction of aryl iodides with sulfur powder, followed by reduction with sodium borohydride or triphenylphosphine . Another approach involves the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives with molecular iodine in the presence of sodium bicarbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 3-(3-Fluorophenyl)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert the thiophenol group to thiol or sulfide derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.

Major Products:

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Thiol or sulfide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

3-(3-Fluorophenyl)thiophenol has diverse applications in scientific research:

作用机制

The mechanism of action of 3-(3-Fluorophenyl)thiophenol involves its interaction with specific molecular targets and pathways. The thiophenol group can act as a nucleophile, participating in various biochemical reactions. The fluorinated phenyl ring enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors involved in cellular processes .

相似化合物的比较

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of 3-(3-Fluorophenyl)thiophenol, highlighting their substituents and properties:

Key Observations:

- Lipophilicity and Solubility: The fluorophenyl group increases lipophilicity, enhancing membrane permeability. Thiophenol derivatives (e.g., benzothiazoles in ) exhibit moderate solubility in organic solvents like DMSO .

- Thermal Stability : Heterocycles like oxadiazole () and triazole () improve thermal stability compared to aliphatic chains (e.g., propionic acid in ).

- Synthetic Accessibility: Thiophenol-containing compounds are often synthesized via condensation (e.g., benzothiazoles in ) or alkylation (e.g., indazole derivatives in ) .

Anticancer Potential

- Benzothiazole Derivatives: Substituted 2-phenyl-benzothiazoles () showed significant anticancer activity, with compounds 1, 2, 6, and 7 outperforming standard drugs. The thiophenol moiety likely enhances DNA intercalation or kinase inhibition .

Antifungal and Analgesic Activity

- Triazole-Thiol Derivatives: Derivatives with fluorophenyl-pyrazole () exhibited analgesic activity, attributed to cyclooxygenase-2 (COX-2) inhibition. Molecular docking suggested strong binding to lanosterol 14α-demethylase, a fungal enzyme .

Kinase Inhibition

- Pan-Pim Kinase Inhibitors: Fluorophenyl-containing imidazo[1,2-b]pyridazines () showed potent kinase inhibition.

生物活性

3-(3-Fluorophenyl)thiophenol is an organic compound categorized under thiophenols, characterized by the presence of a thiol group (-SH) attached to a phenyl ring with a fluorine atom substituted at the meta position. Its unique structure potentially enhances its biological efficacy compared to non-fluorinated analogs, making it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

- Molecular Formula : C12H9FS

- Molecular Weight : 204.26 g/mol

- Structure : The compound features a thiophenol moiety which allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and modulating signaling pathways. Furthermore, the fluorine atom may enhance membrane permeability, facilitating access to intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial thiol-redox homeostasis and inhibition of essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.03 µM | 0.06 µM |

| Escherichia coli | 0.12 µM | 0.25 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against drug-resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophenols, including this compound, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .

- Investigation into Anticancer Effects : Another research article highlighted the compound's ability to inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The study reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis .

常见问题

Basic Synthesis and Optimization

Q: What synthetic routes are commonly used to prepare 3-(3-Fluorophenyl)thiophenol, and what are the critical reaction conditions affecting yield? A: The synthesis typically involves functionalization of thiophenol derivatives with fluorinated aryl groups. A key method includes coupling 3-fluorophenylboronic acid with thiophenol precursors via Suzuki-Miyaura cross-coupling, which requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like Na₂CO₃ in a mixed solvent system (e.g., toluene/water) at 80–100°C . Alternatively, nucleophilic aromatic substitution using 3-fluoroiodobenzene and thiophenol under CuI catalysis in DMF at elevated temperatures (120°C) has been reported, with yields highly dependent on stoichiometric ratios and reaction time . Critical parameters include rigorous exclusion of moisture and optimization of catalyst loading to minimize side reactions (e.g., dehalogenation).

Advanced Characterization Techniques

Q: Which spectroscopic and computational methods are most reliable for confirming the structure and purity of this compound? A:

- ¹H/¹⁹F NMR : Key for identifying the fluorophenyl moiety (δ ~6.5–7.2 ppm for aromatic protons; ¹⁹F signals at δ ~-110 to -115 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 216.05 for C₁₂H₉FS⁻).

- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the thiophenol and fluorophenyl groups, critical for reactivity studies .

- HPLC-PDA : Validates purity (>98% by area normalization) using reverse-phase C18 columns with UV detection at 254 nm.

Computational tools like DFT calculations (e.g., Gaussian 16) model electronic properties (e.g., Fukui indices) to predict reactive sites .

Safety and Handling Protocols

Q: What safety measures are essential when handling this compound in laboratory settings? A:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to volatility and potential inhalation hazards.

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent exothermic reactions .

- Sensitization Risk : Skin exposure may cause allergic dermatitis; preemptive patch testing is advised for frequent handlers .

Advanced Application in Medicinal Chemistry

Q: How does the this compound scaffold influence binding affinity in neurokinin receptor ligands? A: The fluorophenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Its electron-withdrawing nature stabilizes π-π interactions with aromatic residues (e.g., Tyr¹⁸⁹ in NK₃ receptors). Thiophenol’s sulfur atom facilitates hydrogen bonding with cysteine or histidine residues, critical for receptor activation . In PET tracer development (e.g., [¹⁸F]Lu AF10628), fluorination at the 3-position increases metabolic stability, reducing defluorination in vivo .

Addressing Data Contradictions

Q: How can researchers resolve discrepancies in reported synthetic yields or spectroscopic data for this compound derivatives? A:

- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent degassing) across independent labs.

- Spectroscopic Validation : Cross-reference NMR chemical shifts with databases (e.g., PubChem, CAS Common Chemistry) and use deuterated solvents to eliminate solvent artifacts .

- Crystallographic Analysis : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) via single-crystal XRD .

- Computational Validation : Compare experimental IR or UV-Vis spectra with DFT-simulated spectra to confirm structural assignments .

Advanced Functionalization Strategies

Q: What strategies enable selective functionalization of this compound for tailored applications in materials science? A:

- Electrophilic Aromatic Substitution : Direct bromination at the thiophenol’s ortho position using Br₂/FeBr₃ yields intermediates for cross-coupling .

- Thiol-Ene Click Chemistry : React with acrylates under UV light (365 nm) to form thioether-linked polymers for conductive materials.

- Metal Coordination : Utilize the sulfur atom to coordinate with Au or Pd nanoparticles, enhancing catalytic activity in heterogeneous systems .

Environmental and Stability Considerations

Q: What are the stability profiles of this compound under varying pH and temperature conditions? A:

- Acidic Conditions (pH <4) : Prone to protonation at sulfur, leading to disulfide formation; stabilize with antioxidants (e.g., BHT).

- Alkaline Conditions (pH >9) : Accelerates oxidation to sulfonic acids; use anaerobic environments for long-term storage .

- Thermal Stability : Decomposes above 200°C (TGA data), releasing HF and sulfur oxides; avoid high-temperature processing without inert atmospheres .

Advanced Analytical Method Development

Q: How can researchers develop validated HPLC/GC-MS methods for quantifying trace impurities in this compound? A:

- Column Selection : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with gradient elution (ACN/0.1% TFA in water).

- Detection Parameters : Optimize UV wavelength (230 nm for thiophenol; 265 nm for fluorophenyl derivatives).

- Validation Criteria : Assess linearity (R² >0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively), and precision (%RSD <2.0) per ICH guidelines .

Mechanistic Studies in Catalysis

Q: What mechanistic insights explain the role of this compound in palladium-catalyzed C–S bond formation? A: The thiophenol acts as a ligand via its sulfur atom, stabilizing Pd(0) intermediates and accelerating oxidative addition. Fluorine’s inductive effect increases the electrophilicity of the Pd center, enhancing transmetalation rates. Kinetic studies (e.g., Eyring plots) reveal a ΔG‡ of ~25 kcal/mol, consistent with a concerted metalation-deprotonation pathway .

Computational Modeling for Reactivity Prediction

Q: How can DFT/MD simulations predict the reactivity of this compound in complex reaction environments? A:

- Fukui Indices : Identify nucleophilic (sulfur) and electrophilic (fluorophenyl ring) sites for regioselective reactions.

- Solvent Effects : Use COSMO-RS to model solvation energies in polar aprotic solvents (e.g., DMF vs. THF).

- Transition State Analysis : Locate energy barriers for S–H bond cleavage using NEB (Nudged Elastic Band) methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。